(E)-1-hydroxy-3-oxo-N'-(pyridin-2-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide
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Overview
Description
7-HYDROXY-5-OXO-N’-[(E)-2-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-5-OXO-N’-[(E)-2-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide with 2-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-5-OXO-N’-[(E)-2-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
7-HYDROXY-5-OXO-N’-[(E)-2-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-HYDROXY-5-OXO-N’-[(E)-2-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 7-HYDROXY-5-OXO-N’-(2-PHENYLETHYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N’-(3-PYRIDINYLMETHYLIDENE)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE
Uniqueness
The uniqueness of 7-HYDROXY-5-OXO-N’-[(E)-2-PYRIDINYLMETHYLIDENE]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOHYDRAZIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor or possess unique reactivity in chemical synthesis .
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c24-17-14-8-3-5-12-6-4-10-23(16(12)14)19(26)15(17)18(25)22-21-11-13-7-1-2-9-20-13/h1-3,5,7-9,11,24H,4,6,10H2,(H,22,25)/b21-11+ |
InChI Key |
VXSXMFCEGMWKGZ-SRZZPIQSSA-N |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)N/N=C/C4=CC=CC=N4)O |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CC=CC=N4)O |
Origin of Product |
United States |
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